N-(2-methoxybenzyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide
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Description
N-(2-methoxybenzyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H18N4O2S and its molecular weight is 366.44. The purity is usually 95%.
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Scientific Research Applications
Synthetic Utility in Pharmaceutical Products
The acetamide moiety, a common functional group in many natural and pharmaceutical products, underlines the significance of derivatives like N-(2-methoxybenzyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide in synthetic chemistry. Sakai et al. (2022) introduced p-methoxybenzyl N-acetylcarbamate potassium salt as a versatile reagent for synthesizing substituted products, highlighting the role of methoxybenzyl derivatives in the development of natural and pharmaceutical products (Sakai et al., 2022).
Antimicrobial and Insecticidal Activities
Research on nitrogen heterocycles, including derivatives of pyridazinone and thiazole, demonstrates the antimicrobial potential of these compounds. Sherif (2014) synthesized compounds with antimicrobial activity via cyclization of 3-bromo-4-methoxy benzaldehyde thiosemicarbazone, indicating the relevance of methoxybenzyl components in antimicrobial research (Sherif, 2014). Furthermore, Bakhite et al. (2014) explored the synthesis and toxicity of pyridine derivatives against cowpea aphid, suggesting the insecticidal applications of such compounds (Bakhite et al., 2014).
Antinociceptive Activity
Compounds derived from pyridazinone, such as those studied by Doğruer et al. (2000), have been found to exhibit significant antinociceptive activity. This suggests that derivatives like this compound may have applications in pain management research (Doğruer et al., 2000).
Potential in Coordination Chemistry and Antioxidant Activity
The synthesis and characterization of coordination complexes, as investigated by Chkirate et al. (2019), reveal the potential of pyrazole-acetamide derivatives in forming compounds with significant antioxidant activity. This underscores the importance of such derivatives in the study of bioinorganic chemistry and their potential antioxidant properties (Chkirate et al., 2019).
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-25-17-7-3-2-5-15(17)12-21-18(24)13-26-19-9-8-16(22-23-19)14-6-4-10-20-11-14/h2-11H,12-13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYAOHSYJOPSGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.